molecular formula C13H11BrClNO3 B3031544 Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate CAS No. 476194-45-3

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate

Cat. No.: B3031544
CAS No.: 476194-45-3
M. Wt: 344.59
InChI Key: VLEZWYGNJDQJMJ-UHFFFAOYSA-N
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Description

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate is a quinoline derivative with significant potential in various scientific fields. This compound is characterized by its unique structure, which includes bromine, chlorine, and methoxy functional groups attached to a quinoline core. The presence of these functional groups imparts distinct chemical properties, making it a valuable compound for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate typically involves multiple steps. One common method starts with the preparation of 6-bromo-1-[(4-methoxyphenyl)methyl]-4-oxoquinoline-3-carboxylate. This intermediate is then cyclized using thionyl chloride under controlled conditions to yield the desired product .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to ensure high yield and purity. The compound is typically stored in an inert atmosphere at low temperatures to maintain its stability .

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate undergoes various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using appropriate reagents.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.

    Cyclization: The quinoline core can undergo cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used for substitution reactions.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various quinoline derivatives with different functional groups, while oxidation and reduction can lead to the formation of quinoline oxides or reduced quinoline derivatives .

Scientific Research Applications

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the biological system being studied .

Comparison with Similar Compounds

Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate can be compared with other quinoline derivatives, such as:

  • Ethyl 4-chloro-6-methylquinoline-3-carboxylate
  • Ethyl 6-bromo-4-chloro-7-fluoroquinoline-3-carboxylate
  • 4-Chloro-8-methoxyquinoline

These compounds share similar structural features but differ in the specific functional groups attached to the quinoline core. The presence of different substituents can significantly impact their chemical properties and biological activities, highlighting the uniqueness of this compound .

Properties

IUPAC Name

ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11BrClNO3/c1-3-19-13(17)8-6-16-10-5-11(18-2)9(14)4-7(10)12(8)15/h4-6H,3H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VLEZWYGNJDQJMJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(C2=CC(=C(C=C2N=C1)OC)Br)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11BrClNO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60699959
Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

344.59 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

476194-45-3
Record name Ethyl 6-bromo-4-chloro-7-methoxyquinoline-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60699959
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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